molecular formula C11H14N2O B11908681 6-Amino-2-propylisoindolin-1-one

6-Amino-2-propylisoindolin-1-one

Cat. No.: B11908681
M. Wt: 190.24 g/mol
InChI Key: ITEGVQDXKBVQOC-UHFFFAOYSA-N
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Description

6-Amino-2-propylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of an amino group at the sixth position and a propyl group at the second position on the isoindolinone ring. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-propylisoindolin-1-one typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method includes:

    Condensation Reaction: Phthalic anhydride reacts with a primary amine (such as 2-propylamine) under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the isoindolinone ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenated compounds under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced isoindolinone derivatives.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

6-Amino-2-propylisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-propylisoindolin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    6-Amino-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of a propyl group.

    6-Amino-2-ethylisoindolin-1-one: Similar structure but with an ethyl group instead of a propyl group.

    6-Amino-2-butylisoindolin-1-one: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 6-Amino-2-propylisoindolin-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group at the second position provides distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-amino-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h3-4,6H,2,5,7,12H2,1H3

InChI Key

ITEGVQDXKBVQOC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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